![molecular formula C50H36N2 B14212338 3,3'-(2,2'-Dimethyl[1,1'-biphenyl]-4,4'-diyl)bis(9-phenyl-9H-carbazole) CAS No. 663219-24-7](/img/structure/B14212338.png)
3,3'-(2,2'-Dimethyl[1,1'-biphenyl]-4,4'-diyl)bis(9-phenyl-9H-carbazole)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-(2,2’-Dimethyl[1,1’-biphenyl]-4,4’-diyl)bis(9-phenyl-9H-carbazole) is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound features a biphenyl core with dimethyl substitutions and two carbazole units, making it a significant molecule in organic electronics and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(2,2’-Dimethyl[1,1’-biphenyl]-4,4’-diyl)bis(9-phenyl-9H-carbazole) typically involves Suzuki–Miyaura coupling reactions. This method is favored due to its ability to form carbon-carbon bonds under mild conditions. The reaction generally requires a palladium catalyst, a boronic acid derivative, and a halogenated precursor .
Industrial Production Methods
Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling process. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors to maintain consistent reaction parameters .
Análisis De Reacciones Químicas
Types of Reactions
3,3’-(2,2’-Dimethyl[1,1’-biphenyl]-4,4’-diyl)bis(9-phenyl-9H-carbazole) can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., Br₂) and nucleophiles (e.g., NH₃).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alkanes or alcohols .
Aplicaciones Científicas De Investigación
3,3’-(2,2’-Dimethyl[1,1’-biphenyl]-4,4’-diyl)bis(9-phenyl-9H-carbazole) has several applications in scientific research:
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its excellent electron-transport properties.
Materials Science: Employed in the synthesis of advanced materials with specific electronic and optical properties.
Biological Research: Investigated for its potential use in bioimaging and as a fluorescent probe.
Medicinal Chemistry: Explored for its potential therapeutic applications, including as an anticancer agent.
Mecanismo De Acción
The mechanism by which 3,3’-(2,2’-Dimethyl[1,1’-biphenyl]-4,4’-diyl)bis(9-phenyl-9H-carbazole) exerts its effects involves its interaction with molecular targets and pathways. In organic electronics, it facilitates electron transport through its conjugated system. In biological applications, it may interact with cellular components to produce fluorescence, aiding in imaging and diagnostic applications .
Comparación Con Compuestos Similares
Similar Compounds
3,3’-Dimethylbiphenyl: A simpler biphenyl derivative with similar structural features but lacking the carbazole units.
9,9’-(5-Bromo-1,3-phenylene)bis(9H-carbazole): Another carbazole-based compound with different substituents.
Uniqueness
3,3’-(2,2’-Dimethyl[1,1’-biphenyl]-4,4’-diyl)bis(9-phenyl-9H-carbazole) is unique due to its combination of a biphenyl core with carbazole units, providing distinct electronic and optical properties that are advantageous in various applications .
Propiedades
Número CAS |
663219-24-7 |
|---|---|
Fórmula molecular |
C50H36N2 |
Peso molecular |
664.8 g/mol |
Nombre IUPAC |
3-[3-methyl-4-[2-methyl-4-(9-phenylcarbazol-3-yl)phenyl]phenyl]-9-phenylcarbazole |
InChI |
InChI=1S/C50H36N2/c1-33-29-35(37-23-27-49-45(31-37)43-17-9-11-19-47(43)51(49)39-13-5-3-6-14-39)21-25-41(33)42-26-22-36(30-34(42)2)38-24-28-50-46(32-38)44-18-10-12-20-48(44)52(50)40-15-7-4-8-16-40/h3-32H,1-2H3 |
Clave InChI |
FEZGYZQENZQWOK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)C2=CC3=C(C=C2)N(C4=CC=CC=C43)C5=CC=CC=C5)C6=C(C=C(C=C6)C7=CC8=C(C=C7)N(C9=CC=CC=C98)C1=CC=CC=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


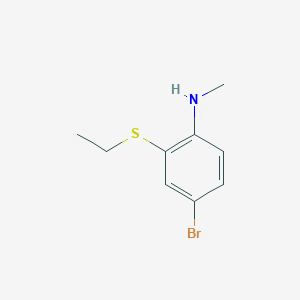
![Bis[1-(methoxymethyl)-1-methylpyrrolidin-1-ium] sulfate](/img/structure/B14212265.png)
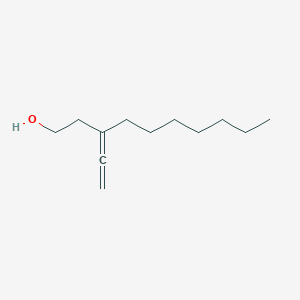
![3,5-Bis{[(8-aminooctanoyl)amino]methyl}benzoic acid](/img/structure/B14212281.png)
![Diethyl {[4-(diethylamino)phenyl]methyl}phosphonate](/img/structure/B14212286.png)
![Phenyl 5-bromo-2-[(4-butoxyphenyl)sulfanyl]benzene-1-sulfonate](/img/structure/B14212289.png)
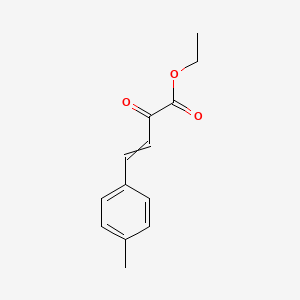
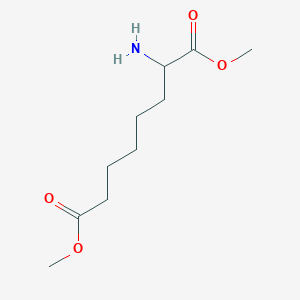

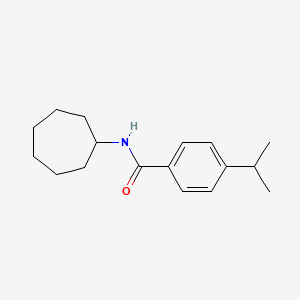
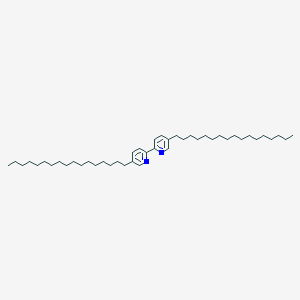
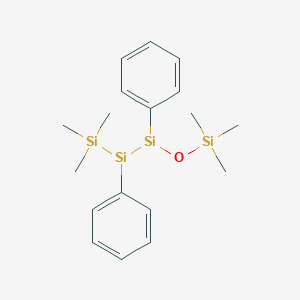

![3-[5-(4-Chloroanilino)pyridin-3-yl]phenol](/img/structure/B14212346.png)
